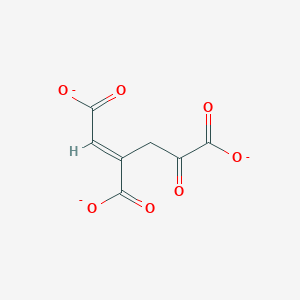

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3O7-3 |

|---|---|

Molecular Weight |

199.09 g/mol |

IUPAC Name |

(E)-4-oxobut-1-ene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h2H,1H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b3-2+ |

InChI Key |

ODTDYYZJDQGKQT-NSCUHMNNSA-K |

Isomeric SMILES |

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)C(=O)[O-] |

Synonyms |

3-carboxy-5-oxo-2-hexenedioic acid 4-oxalmesaconic acid |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways Involving 1e 4 Oxobut 1 Ene 1,2,4 Tricarboxylate

Formation of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate

The generation of this compound occurs through distinct enzymatic reactions, primarily involving the breakdown of other metabolic intermediates derived from lignin (B12514952) and related molecules. nih.govqmul.ac.uk

This compound is formed through the reversible hydrolysis of 2-Pyrone-4,6-dicarboxylate (PDC). nih.govwikipedia.org This reaction is catalyzed by the enzyme 2-Pyrone-4,6-dicarboxylate Lactonase, commonly known as LigI. wikipedia.org LigI is a crucial enzyme in the degradation pathways of syringate and protocatechuate, which are breakdown products of lignin. wikipedia.orgnih.gov The enzyme catalyzes the hydrolytic cleavage of the lactone ring in PDC to produce a mixture that includes this compound (the keto form of 4-oxalomesaconate) and its tautomer, 4-carboxy-2-hydroxymuconate (CHM). nih.govnih.gov

The catalytic mechanism involves the activation of a water molecule by the residue Asp-248, which then acts as a nucleophile. wikipedia.orgnih.gov The carbonyl group of the PDC substrate is activated through electrostatic interactions with histidine residues (His-180, His-31, and His-33). nih.govwikipedia.orgnih.gov A notable characteristic of LigI from Sphingomonas paucimobilis is that it is the first identified member of the amidohydrolase superfamily that does not require a divalent metal ion for its catalytic activity. nih.govwikipedia.orgresearchgate.net The reaction equilibrium is pH-dependent, with the hydrolysis of PDC being favored at alkaline pH, while the reverse reaction (lactonization) is favored at acidic to neutral pH. nih.govnih.gov

Table 1: Kinetic Parameters for PDC Hydrolysis by LigI from Sphingomonas paucimobilis

| Kinetic Parameter | Value |

|---|---|

| kcat | 340 s⁻¹ |

| kcat/Km | 9.8 × 10⁶ M⁻¹s⁻¹ |

Data sourced from studies on the purified recombinant enzyme. nih.gov

A more direct route for the formation of this compound is the oxidative ring cleavage of gallate (3,4,5-trihydroxybenzoate). qmul.ac.uknih.gov This reaction is catalyzed by gallate dioxygenase (EC 1.13.11.57), also known as GalA. qmul.ac.ukwikipedia.org This non-heme Fe(II)-dependent enzyme specifically acts on gallate, incorporating molecular oxygen to cleave the aromatic ring and directly yield this compound. qmul.ac.ukwikipedia.orgnih.gov This enzyme is the first in the gallate degradation pathway characterized in bacteria like Pseudomonas putida KT2440. nih.govnih.gov

The protocatechuate 4,5-dioxygenase (EC 1.13.11.8) is another related enzyme involved in the meta-cleavage pathway of protocatechuate, not gallate. nih.govgenome.jpexpasy.org This pathway ultimately produces 2-pyrone-4,6-dicarboxylate (PDC), which is then hydrolyzed by LigI as described in the previous section to form this compound. nih.gov

Table 2: Kinetic Parameters for Gallate Dioxygenase (GalA) from Pseudomonas putida KT2440

| Parameter | Value |

|---|---|

| Optimal pH | 7.0 |

| Km for Gallate | 144 µM |

| Vmax | 53.2 µmol/min/mg of protein |

Data reflects the specific activity of the purified enzyme on its substrate, gallate. nih.gov

Degradation and Transformation of this compound

Once formed, this compound is further metabolized in the degradation pathway. Its primary transformation is a tautomerization reaction that prepares it for subsequent enzymatic steps.

The keto-enol tautomerization of this compound is catalyzed by the enzyme 4-oxalomesaconate tautomerase (EC 5.3.2.8), also known as GalD. qmul.ac.ukwikipedia.orgcreative-enzymes.com This enzyme facilitates the interconversion between the keto form, this compound, and its enol tautomer, (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate. qmul.ac.ukwikipedia.org

This enzymatic step is a key part of the gallate and syringate degradation pathways in bacteria such as Pseudomonas putida. creative-enzymes.comexpasy.org The enzyme GalD is the prototype for a specific subfamily of isomerases that catalyze this previously unrecognized biochemical step. nih.gov The product of this reaction, the enol form, is then hydrated by the enzyme GalB to 4-carboxy-4-hydroxy-2-oxoadipic acid, continuing the degradation pathway. nih.gov

In addition to the enzyme-catalyzed reaction, the tautomerization of this compound can also occur spontaneously in solution. qmul.ac.ukexpasy.org The keto and enol forms of 4-oxalomesaconate exist in a chemical equilibrium. The presence of the enzyme GalD significantly accelerates the rate of this interconversion to meet the metabolic demands of the cell. qmul.ac.ukexpasy.org The position of this equilibrium can be influenced by factors such as pH, similar to the pH-dependent equilibrium observed in the preceding hydrolysis of PDC. nih.govnih.gov

Table 3: Summary of Chemical Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | OMAketo, 4-Oxalomesaconate (keto tautomer) |

| 2-Pyrone-4,6-dicarboxylate | PDC |

| Gallate | 3,4,5-trihydroxybenzoate |

| (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate | OMAenol, 4-Oxalomesaconate (enol tautomer) |

| 4-carboxy-2-hydroxymuconate | CHM |

| Protocatechuate | 3,4-dihydroxybenzoate |

| 3-O-methylgallic acid | Not applicable |

| 4-carboxy-4-hydroxy-2-oxoadipic acid | CHA |

| Pyruvic acid | Not applicable |

Enzymology and Reaction Mechanisms of 1e 4 Oxobut 1 Ene 1,2,4 Tricarboxylate Interconversions

Mechanistic Investigations of 2-Pyrone-4,6-dicarboxylate Lactonase (LigI)

2-Pyrone-4,6-dicarboxylate lactonase, systematically named 2-oxo-2H-pyran-4,6-dicarboxylate lactonohydrolase (LigI), is a crucial enzyme in the protocatechuate 4,5-cleavage pathway. qmul.ac.ukethz.chnih.gov It belongs to the amidohydrolase superfamily but is unique in that it does not require a divalent metal ion for its catalytic activity. qmul.ac.ukwikipedia.orgnih.gov

The primary function of LigI is to catalyze the reversible hydrolysis of 2-pyrone-4,6-dicarboxylate (PDC) to (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate. qmul.ac.uk This reaction is a critical step in the breakdown of aromatic compounds derived from lignin (B12514952). wikipedia.orgnih.gov

The catalytic mechanism of LigI from Sphingomonas paucimobilis has been elucidated through crystallographic and NMR analyses, as well as computational studies. qmul.ac.ukwikipedia.org The reaction proceeds through a series of well-defined steps:

Substrate Binding: The substrate, 2-pyrone-4,6-dicarboxylate, binds to the active site of LigI. The carboxylate groups of PDC are held in place through ion pair interactions with Arg-124 and Arg-130 residues.

Activation of Nucleophile: A key residue, Asp-248, acts as a general base, activating a water molecule by abstracting a proton. qmul.ac.ukwikipedia.org

Carbonyl Group Activation: Concurrently, the carbonyl group of the PDC lactone is activated by hydrogen bonding interactions with three histidine residues: His-31, His-33, and His-180. qmul.ac.ukwikipedia.org

Nucleophilic Attack: The activated water molecule performs a nucleophilic attack on the carbonyl carbon of the lactone ring. wikipedia.org

Ring Cleavage: This attack leads to the cleavage of the C-O bond of the lactone ring, opening the pyrone structure. wikipedia.org

Proton Transfer and Product Release: An intramolecular proton transfer occurs, leading to the formation of the final product, which is then released from the active site. wikipedia.org The hydrolysis of PDC results in two isomeric products that are in equilibrium: the keto form, 4-oxalomesaconate (which corresponds to this compound), and the enol form, 4-carboxy-2-hydroxymuconate (CHM). wikipedia.orgnih.gov

The LigI-catalyzed reaction is both specific and reversible. The enzyme exhibits a high degree of specificity for its substrate, 2-pyrone-4,6-dicarboxylate, with various other lactones not serving as substrates. masterorganicchemistry.com

The reversibility of the reaction is demonstrated by the enzyme's ability to catalyze both the hydrolysis of PDC and the synthesis of PDC from its hydrolysis products. ethz.chnih.gov The direction of the reaction is influenced by the pH of the environment. The optimal pH for the hydrolysis of PDC is 8.5, while the optimal pH for the synthesis of PDC is in the range of 6.0 to 7.5. ethz.chnih.govmasterorganicchemistry.com

| Property | Value |

| Enzyme | 2-Pyrone-4,6-dicarboxylate Lactonase (LigI) |

| Substrate | 2-Pyrone-4,6-dicarboxylate (PDC) |

| Product | This compound |

| Optimal pH (Hydrolysis) | 8.5 |

| Optimal pH (Synthesis) | 6.0 - 7.5 |

| Km for PDC | 74 µM |

| Km for CHM | 49 µM |

This table summarizes the key properties of the LigI-catalyzed reaction.

Mechanistic Studies of 4-Oxalomesaconate Tautomerase (GalD)

4-Oxalomesaconate tautomerase (GalD) is an enzyme that catalyzes the keto-enol isomerization of this compound. qmul.ac.ukwikipedia.org This enzyme has been identified and characterized in the bacterium Pseudomonas putida and plays a role in the degradation pathway of gallic acid and syringate. qmul.ac.ukwikipedia.org

The systematic name for GalD is 4-oxalomesaconate keto-enol-isomerase. qmul.ac.ukwikipedia.org It catalyzes the interconversion between the keto tautomer, this compound, and one of its enol tautomers, (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate. qmul.ac.uk

Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. In the presence of an acid or base catalyst, the interconversion between the keto and enol forms is accelerated. nih.gov The general mechanism involves either the protonation of the carbonyl oxygen (acid-catalyzed) or the deprotonation of the α-carbon (base-catalyzed), leading to the formation of the enol. nih.gov While the specific catalytic mechanism of GalD is not yet fully detailed in the provided search results, it is expected to follow a similar pattern of facilitating proton transfer to accelerate the isomerization.

The interconversion between the keto and enol tautomers of 4-oxalomesaconate can also occur spontaneously, without enzymatic catalysis. qmul.ac.uk However, enzymatic catalysis by GalD significantly enhances the rate of this isomerization.

In general, enzymatic tautomerization reactions are significantly faster than their spontaneous counterparts. Enzymes like tautomerases provide a specific microenvironment within their active site that lowers the activation energy of the reaction. This is often achieved through the precise positioning of acidic and basic amino acid residues that can donate or accept protons, facilitating the tautomerization process.

Spontaneous keto-enol tautomerism is typically slow because it involves the formation of a high-energy carbanion or enolate intermediate. nih.gov The stability of the keto and enol forms is influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. nih.gov While the keto form is generally more stable for most aldehydes and ketones, the presence of these stabilizing factors can favor the enol form. nih.gov

Enzymatic Pathways for Gallate and Syringate Degradation Yielding this compound

This compound is a central intermediate in the bacterial degradation of the lignin-derived aromatic compounds gallate and syringate. ethz.chresearchgate.net

In Sphingomonas paucimobilis SYK-6, syringate is first converted to 3-O-methylgallate (3MGA) by the enzyme syringate-O-demethylase (DesA). 3MGA can then be metabolized through several pathways. One of these pathways involves the conversion of 3MGA to gallate by the 3MGA O-demethylase (LigM). nih.govnih.gov

Enzyme Kinetics and Substrate Specificity Analyses for this compound-Interacting Enzymes

The primary enzyme responsible for the metabolism of this compound is 4-oxalomesaconate hydratase (LigJ). This enzyme has been characterized in several bacteria, most notably in Sphingomonas paucimobilis SYK-6 and Pseudomonas ochraceae NGJ1.

4-Oxalomesaconate hydratase catalyzes the conversion of 4-oxalomesaconate to 4-carboxy-4-hydroxy-2-oxoadipate nih.govnih.govnih.gov. The kinetic parameters of this enzyme have been determined for the isoform from Sphingomonas paucimobilis SYK-6. The Michaelis constant (K_m) for 4-oxalomesaconate is 138 μM, and the maximum reaction velocity (V_max) is 440 U/mg nih.govnih.gov. One unit of enzyme activity is defined as the amount of enzyme that degrades 1 μmol of substrate per minute nih.gov.

While the precise kinetic parameters for the Pseudomonas ochraceae NGJ1 enzyme are not explicitly stated in the available literature, a comparative analysis indicates that the K_m value of the S. paucimobilis SYK-6 enzyme is approximately 10-fold higher, and its V_max is about 3.7-fold higher than that of the P. ochraceae enzyme. This suggests that the 4-oxalomesaconate hydratase from P. ochraceae has a significantly higher affinity for its substrate nih.gov.

Currently, detailed studies on the substrate specificity of 4-oxalomesaconate hydratase with a range of substrate analogs are limited. The available research has primarily focused on its activity with its natural substrate, this compound.

Regulation of Enzyme Activity (e.g., inhibition, pH dependence, temperature dependence)

The activity of 4-oxalomesaconate hydratase is influenced by several factors, including inhibitors, pH, and temperature.

Inhibition and Activation:

The enzyme from S. paucimobilis SYK-6 is susceptible to inhibition by thiol-modifying reagents. For instance, its activity is completely inhibited by 1 mM mercury chloride (HgCl_2). Conversely, the enzyme's activity is enhanced in the presence of certain reducing agents. At a concentration of 1 mM, cysteine, reduced glutathione, and dithiothreitol increase the enzyme's activity to 147%, 135%, and 120%, respectively nih.gov. This suggests the involvement of a cysteine residue in the enzyme's catalytic function nih.govnih.gov.

Similarly, the 4-oxalomesaconate hydratase from P. ochraceae NGJ1 is strongly inhibited by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and is also susceptible to inhibition by HgCl_2 nih.gov. Site-directed mutagenesis studies on this enzyme have revealed that while no single cysteine residue is essential for catalysis, the modification of Cys-96 leads to an increased K_m value for 4-oxalomesaconate nih.gov.

pH and Temperature Dependence:

For the 4-oxalomesaconate hydratase from S. paucimobilis SYK-6, the optimal temperature for activity has been determined to be 30°C nih.govnih.gov. However, the determination of an optimal pH has been challenging due to the instability of the substrate, 4-oxalomesaconate, at high pH values. The standard enzyme assay for this enzyme is conducted at a pH of 8.0 nih.gov.

Metabolic Network Integration and Physiological Roles of 1e 4 Oxobut 1 Ene 1,2,4 Tricarboxylate

Role in Lignin-Derived Aromatic Compound Degradation

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is a central intermediate in the catabolism of low-molecular-weight aromatic compounds derived from lignin (B12514952), the second most abundant terrestrial polymer. researchgate.net In soil bacteria, particularly species like Sphingobium paucimobilis SYK-6, lignin degradation products such as vanillate (B8668496) and syringate are processed through a series of enzymatic reactions that converge on the protocatechuate (PCA) 4,5-cleavage pathway. researchgate.netnih.gov Vanillate is converted to PCA, and syringate is also metabolized to an intermediate that enters this pathway at the level of this compound. researchgate.netnih.gov The disruption of the gene encoding 4-oxalomesaconate hydratase, the enzyme that metabolizes this compound, leads to a growth defect in these bacteria on both vanillate and syringate, highlighting the essentiality of this compound in the breakdown of these lignin derivatives. nih.gov

Participation in the Protocatechuate 4,5-Cleavage Pathway

The protocatechuate (PCA) 4,5-cleavage pathway is a critical route for the aerobic degradation of aromatic acids in many bacteria, including those of the genera Comamonas, Pseudomonas, and Sphingobium. researchgate.netnih.govasm.org This pathway funnels a variety of aromatic compounds into central metabolism by cleaving the aromatic ring of protocatechuate. nih.gov this compound (in its keto and enol tautomeric forms) is a key intermediate in this sequence. nih.govresearchgate.net

The pathway proceeds as follows:

Protocatechuate (PCA) is cleaved by protocatechuate 4,5-dioxygenase to form 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS). nih.govresearchgate.net

CHMS is then oxidized by CHMS dehydrogenase to yield 2-pyrone-4,6-dicarboxylate (PDC). researchgate.net

PDC hydrolase hydrolyzes PDC to produce the keto and enol tautomers of This compound (4-oxalomesaconate, OMA). nih.govresearchgate.net

4-oxalomesaconate hydratase (LigJ) converts OMA to 4-carboxy-4-hydroxy-2-oxoadipate (CHA). nih.govresearchgate.net

Finally, 4-carboxy-4-hydroxy-2-oxoadipate aldolase (B8822740) (LigK) cleaves CHA to produce pyruvate (B1213749) and oxaloacetate, which are central metabolites. researchgate.net

The insertional inactivation of the gene for 4-oxalomesaconate tautomerase in Comamonas sp. strain E6 resulted in the accumulation of this compound, confirming its position in the pathway. nih.govresearchgate.net

Enzymes Metabolizing this compound and its Precursor/Successor

| Enzyme | Substrate | Product | Organism Example | Kinetic Properties (Km) | Optimal Conditions |

|---|---|---|---|---|---|

| 4-oxalomesaconate tautomerase (LigU) | This compound (keto form) | This compound (enol form) | Pseudomonas putida | N/A | N/A |

| 4-oxalomesaconate hydratase (LigJ) | This compound | 4-carboxy-4-hydroxy-2-oxoadipate | Sphingomonas paucimobilis SYK-6 | 138 µM | 30°C |

| 4-oxalomesaconate hydratase | γ-oxalomesaconate | (-)-γ-oxalocitramalate | Pseudomonas ochraceae | 14 µM | pH 8.0, 24°C |

| 4-carboxy-4-hydroxy-2-oxoadipate aldolase (LigK) | 4-carboxy-4-hydroxy-2-oxoadipate | Pyruvate and Oxaloacetate | Sphingomonas paucimobilis SYK-6 | 11.2 µM (for CHA) | pH 8.0 |

| 4-carboxy-4-hydroxy-2-oxoadipate aldolase | 4-carboxy-4-hydroxy-2-oxoadipate | Pyruvate and Oxaloacetate | Pseudomonas putida F1 | N/A | pH 8.0 (for kcat/Km) |

Involvement in the Aminobenzoate Degradation Pathway

Certain bacterial strains are capable of utilizing aminobenzoates as a source of carbon and energy. The degradation pathways for these compounds can converge with other aromatic catabolic routes. For instance, some microorganisms degrade 4-aminobenzoate (B8803810) by converting it to protocatechuate. nih.gov Once formed, protocatechuate can be funneled into the protocatechuate 4,5-cleavage pathway for further breakdown. nih.gov This implicates this compound as a downstream intermediate in the complete mineralization of these nitrogen-containing aromatic compounds. While direct studies detailing each step of this specific conversion leading to this compound are not abundant, the established link between 4-aminobenzoate and protocatechuate provides a strong basis for its involvement. In Comamonas testosteroni, genes associated with aminobenzoate degradation are upregulated during the breakdown of other aromatic compounds, suggesting a shared metabolic network where this compound likely plays a role. mdpi.com

Contribution to Microbial Metabolism in Diverse Environments

The protocatechuate 4,5-cleavage pathway, and by extension its intermediate this compound, is utilized by a variety of bacteria in diverse ecological niches. This pathway is not restricted to soil-dwelling organisms like Sphingobium and Pseudomonas. researchgate.netasm.org For example, Comamonas testosteroni, found in soil, water, and industrial effluents, employs this pathway for the degradation of various aromatic pollutants. nih.govnih.gov Furthermore, evidence of the protocatechuate 4,5-cleavage pathway has been identified in the marine bacterium Pseudarthrobacter phenanthrenivorans Sphe3, isolated from creosote-contaminated soil, and other marine bacteria of the Roseobacter lineage, indicating its relevance in aquatic and marine environments. mdpi.comnih.gov The presence of genes for this pathway in Sphingobium xenophagum, which is widely distributed in the western Pacific Ocean, further underscores its importance in the global carbon cycle, facilitating the breakdown of complex aromatic compounds in marine ecosystems. cdnsciencepub.com

Presence in Phenanthrene (B1679779) Catabolic Pathways

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) and a priority pollutant, can be degraded by various microorganisms. Several bacterial degradation pathways for phenanthrene converge on the formation of protocatechuate. nih.govresearchgate.netosdd.net For example, Pseudarthrobacter phenanthrenivorans Sphe3, a phenanthrene-degrading bacterium, metabolizes phenanthrene via o-phthalate, leading to the formation of protocatechuate, which is then subject to both 3,4- and 4,5-ring cleavage pathways. mdpi.com The involvement of the 4,5-cleavage pathway directly implies the formation of this compound as an intermediate. mdpi.com Similarly, studies with Stenotrophomonas maltophilia have shown that phenanthrene degradation leads to the production of protocatechuic acid, which is then further metabolized. nih.gov The transcriptional levels of the gene encoding protocatechuate 4,5-dioxygenase in P. phenanthrenivorans are induced when the cells are grown on phenanthrene, providing further evidence for the active role of this pathway, and consequently of this compound, in the bioremediation of PAH-contaminated environments. mdpi.com

Potential Links to Central Carbon Metabolism and the Tricarboxylic Acid Cycle

A crucial aspect of peripheral catabolic pathways is their ability to feed metabolites into the central carbon metabolism of the cell. The protocatechuate 4,5-cleavage pathway provides a direct link between complex aromatic compounds and the tricarboxylic acid (TCA) cycle. The final step of this pathway, catalyzed by 4-carboxy-4-hydroxy-2-oxoadipate aldolase, cleaves its substrate to yield pyruvate and oxaloacetate. researchgate.net Both pyruvate and oxaloacetate are key intermediates in central metabolism. nih.gov Pyruvate can be converted to acetyl-CoA, which enters the TCA cycle, while oxaloacetate is a direct component of the TCA cycle. nih.govnih.gov This conversion effectively completes the mineralization of the original aromatic compound, allowing the organism to derive both carbon and energy for growth. The efficient channeling of diverse aromatic substrates, via this compound, into these fundamental metabolic pathways highlights its significance in the bio-geochemical carbon cycle.

Advanced Analytical Methodologies for Research on 1e 4 Oxobut 1 Ene 1,2,4 Tricarboxylate

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the unequivocal identification and structural analysis of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, often referred to in the literature by its synonym, 4-oxalomesaconate (OMA). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques employed for this purpose.

In aqueous solutions, this compound exists in a tautomeric equilibrium between its keto and enol (4-carboxy-2-hydroxymuconate) forms. nih.gov NMR spectroscopy is a powerful tool for characterizing this equilibrium. In ¹H NMR spectra, the olefinic proton of 4-oxalomesaconate gives rise to a distinct singlet at approximately 6.77 ppm. researchgate.net

¹³C NMR spectroscopy provides further structural detail, allowing for the differentiation of the keto and enol tautomers. For the enol form, characteristic chemical shifts are observed at 144.55, 130.05, and 129.39 ppm, attributed to the C6, C5, and C3 carbons, respectively. The keto form is distinguished by signals at 145.29, 124.37, and 126.23 ppm for the corresponding carbons. mdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are utilized to assign these resonances definitively. For instance, an HMBC cross-peak between the olefinic proton (H6e) and the C5 and C3 carbons helps to confirm the structure of the enol form. mdpi.com

Mass spectrometry, particularly with electrospray ionization (ESI-MS) in negative ion mode, is employed to determine the molecular weight and confirm the elemental composition of the compound. In such experiments, this compound is typically detected as the [M-H]⁻ ion. researchgate.net

Interactive Data Table: NMR Chemical Shifts for 4-Oxalomesaconate Tautomers

| Tautomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Keto | H6 | - | - |

| Keto | C3 | - | 126.23 |

| Keto | C5 | - | 124.37 |

| Keto | C6 | - | 145.29 |

| Enol | H6e | 6.77 | - |

| Enol | C3 | - | 129.39 |

| Enol | C5 | - | 130.05 |

| Enol | C6 | - | 144.55 |

Application of Isotopic Labeling (13C, 15N, 2H) in NMR and MS for Pathway Elucidation

Isotopic labeling is a powerful strategy for tracing the metabolic fate of this compound and elucidating the mechanisms of the enzymes that act upon it. By introducing stable isotopes such as ¹³C, ¹⁵N, or ²H into precursor molecules, researchers can follow the incorporation of these labels into the target compound and its downstream metabolites.

A notable application of this technique is in determining the site of nucleophilic attack during enzymatic reactions. For instance, in the study of the hydrolysis of 2-pyrone-4,6-dicarboxylate (PDC) to 4-oxalomesaconate by the enzyme LigI, the reaction was conducted in ¹⁸O-labeled water. nih.gov Subsequent ¹³C NMR analysis of the resulting 4-oxalomesaconate revealed a shift in the resonance of the C-1 carboxylate group, confirming that the nucleophilic attack by water occurs at the C-2 position of the PDC ring. nih.gov This type of experiment provides definitive evidence for the reaction mechanism, which is crucial for understanding the catalytic strategy of the enzyme.

While direct isotopic labeling studies on the complete metabolic pathway of this compound are not extensively detailed in the available literature, the principles of metabolic flux analysis using isotopically labeled substrates are broadly applicable. By feeding microorganisms a ¹³C-labeled carbon source and analyzing the labeling pattern in this compound and other intermediates using LC-MS or GC-MS, the flow of carbon through the metabolic network can be quantified.

Quantification of this compound in Biological Extracts

Accurate quantification of this compound in complex biological matrices, such as bacterial cell extracts or culture supernatants, is essential for studying its metabolic role. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. asm.orgosti.gov

The general workflow for quantification involves the extraction of metabolites from the biological sample, often by quenching metabolic activity with a cold solvent and then lysing the cells. The extract is then clarified by centrifugation and subjected to LC-MS analysis. Separation is typically achieved using a reverse-phase C18 column, and the compound is detected by a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. An internal standard, ideally an isotopically labeled version of the analyte, is added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

While a specific, validated LC-MS method solely for this compound is not detailed, methods for related metabolites in similar biological systems are well-established and can be adapted. asm.orgosti.gov The development of such a method would involve optimizing chromatographic conditions (e.g., mobile phase composition, gradient, and flow rate) and mass spectrometric parameters (e.g., ionization source settings, collision energy) to achieve the desired analytical performance.

Chromatographic Separation Techniques (e.g., HPLC) for Metabolite Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related metabolites. It allows for the separation, identification, and quantification of these compounds in complex mixtures.

A variety of HPLC methods have been employed for the analysis of aromatic acid metabolites, which can be readily adapted for this compound. Reverse-phase chromatography using a C18 column is a common approach. microbiologyresearch.org In one such method, metabolites are eluted using a gradient of methanol and water (at pH 3.0), which allows for the separation of compounds with different polarities. microbiologyresearch.org Another established method utilizes a TSKgel ODS-140HTP column with a mobile phase consisting of 1% (v/v) acetonitrile in water containing 0.1% (v/v) phosphoric acid. asm.org The choice of column and mobile phase is critical and is optimized based on the specific analytical requirements.

Detection is typically performed using a diode array detector (DAD) or a UV-vis detector set at a wavelength where the analyte exhibits strong absorbance. For example, related compounds are often monitored at wavelengths between 228 nm and 303 nm. asm.org When coupled with mass spectrometry (LC-MS), HPLC provides a powerful tool for both qualitative and quantitative analysis, offering the high-resolution separation of HPLC and the sensitive and specific detection of MS.

Interactive Data Table: Exemplary HPLC Conditions for Related Metabolite Analysis

| Parameter | Method 1 | Method 2 |

| Column | Agilent C18 reverse-phase | TSKgel ODS-140HTP |

| Mobile Phase A | Water (pH 3.0) | 1% (v/v) Acetonitrile in Water with 0.1% (v/v) Phosphoric Acid |

| Mobile Phase B | Methanol | - |

| Gradient | Programmed gradient | Isocratic |

| Detection | Diode Array Detector | UV Detector (228-303 nm) |

Enzymatic Assays for Monitoring this compound Transformations

Enzymatic assays are crucial for studying the kinetics and mechanisms of enzymes that catalyze the transformation of this compound. These assays allow for the determination of key enzymatic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

A well-established spectrophotometric assay is used to monitor the activity of 4-oxalomesaconate hydratase, an enzyme that converts this compound into 4-carboxy-4-hydroxy-2-oxoadipate. nih.gov This assay is based on the decrease in absorbance at 265 nm, which corresponds to the consumption of the substrate, this compound (in its enol form). nih.gov The molar extinction coefficient (ε₂₆₅) for this compound at pH 8.0 is 2.6 x 10³ M⁻¹ cm⁻¹. nih.gov The reaction is typically carried out at a controlled temperature in a suitable buffer, and the change in absorbance over time is monitored using a spectrophotometer.

This assay can be used to screen for inhibitors of 4-oxalomesaconate hydratase, to study the effect of pH and temperature on enzyme activity, and to determine the kinetic parameters of the enzyme. The continuous nature of this assay makes it particularly suitable for detailed kinetic studies.

Synthetic Strategies for Academic Research Applications of 1e 4 Oxobut 1 Ene 1,2,4 Tricarboxylate

Laboratory Synthesis Approaches for (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate and its Analogs

There is a notable absence of published, peer-reviewed methods detailing the laboratory synthesis of this compound or its close structural analogs. Standard organic chemistry techniques for the formation of α,β-unsaturated carbonyl compounds and polycarboxylic acids, such as aldol condensations, Knoevenagel condensations, or Michael additions, could theoretically be adapted for such a synthesis. However, without specific literature precedence, any proposed pathway would be purely speculative. No data on reaction conditions, catalysts, yields, or purification methods for this specific compound has been reported.

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Information regarding the preparation of isotopically labeled versions of this compound for use in mechanistic studies is not available in the scientific literature. General methods for isotopic labeling of organic molecules, which often involve the use of precursors enriched with stable isotopes like carbon-13 (¹³C) or deuterium (²H), are well-established. For carboxylic acids, labeled starting materials such as ¹³C-labeled carbon dioxide or other isotopically enriched building blocks are commonly employed. However, the application of these general methods to the specific synthesis of labeled this compound has not been documented. Consequently, there are no research findings or data to present on this topic.

Development of Novel Synthetic Routes to Access the Compound for Research Purposes

A search of the academic literature reveals no reports on the development of novel synthetic routes to access this compound for research purposes. While modern synthetic organic chemistry offers a plethora of powerful tools for the construction of complex molecules, including various catalytic and stereoselective methodologies, their application to the synthesis of this particular tricarboxylate has not been described. Research in this area appears to be unchartered, and as such, there are no established "novel" routes to compare with any "traditional" ones.

Computational and Theoretical Investigations of 1e 4 Oxobut 1 Ene 1,2,4 Tricarboxylate

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate at an atomic level. These computational methods provide insights into the molecule's electronic structure, geometry, and reactivity, which are challenging to determine experimentally. While specific quantum chemical studies on this molecule are not extensively detailed in the literature, its computed properties are available through chemical databases.

Quantum chemistry calculations, such as Density Functional Theory (DFT) or ab initio methods, can be employed to determine the molecule's optimal three-dimensional structure, electron distribution, and molecular orbitals. These calculations are crucial for understanding its stability and the nature of its chemical bonds. For instance, the calculation of electrostatic potential maps can predict the sites most susceptible to electrophilic or nucleophilic attack, offering clues to its reactivity in biological systems.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃O₇³⁻ |

| Exact Mass | 198.98787743 Da |

| Molecular Weight | 199.09 g/mol |

| Formal Charge | -3 |

| Polar Surface Area | 137 Ų |

This data is computationally generated and available in public chemical databases.

Tautomeric Equilibrium Analysis via Computational Chemistry

This compound, also known as 4-oxalomesaconate (OMA), exists in a tautomeric equilibrium between its keto and enol forms. nih.govnih.gov Specifically, it can exist as a keto form and two isomeric enol forms (4-carboxy-2-hydroxymuconate). nih.gov This equilibrium is critical for its biological activity and subsequent metabolism. In some bacteria, such as Pseudomonas putida, an enzyme named 4-oxalomesaconate tautomerase has been identified, which catalyzes the keto-enol isomerization. wikipedia.org

Computational chemistry provides powerful tools to analyze such tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict their populations at equilibrium. Methods like DFT, coupled with continuum solvation models, can simulate the influence of the cellular environment on the equilibrium. These calculations can elucidate the factors that stabilize one tautomer over another, such as intramolecular hydrogen bonding or electronic delocalization. While specific computational studies on the tautomerism of this compound are not prominent in the literature, the principles of computational tautomeric analysis are well-established.

Reaction Mechanism Predictions and Transition State Analysis

This compound is a substrate for the enzyme 4-oxalomesaconate hydratase (LigJ), which catalyzes its conversion to 4-carboxy-4-hydroxy-2-oxoadipate. nih.govnih.gov Understanding the precise mechanism of this enzymatic reaction is crucial for a complete picture of its metabolic role.

Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, are invaluable for predicting reaction mechanisms and analyzing transition states within an enzyme's active site. These studies can map out the entire reaction pathway, identifying key intermediates and the energy barriers between them. Transition state analysis helps to pinpoint the geometry and electronic structure of the highest-energy point along the reaction coordinate, providing deep insights into the catalytic strategy employed by the enzyme. For the hydration of this compound, computational studies could identify the key amino acid residues involved in catalysis and the role of water molecules in the active site.

Docking Studies with Enzymes that Catalyze Reactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. For this compound, the primary enzyme of interest is 4-oxalomesaconate hydratase (LigJ). The gene for this enzyme has been identified in organisms like Sphingomonas paucimobilis. nih.govnih.gov

Table 2: Properties of 4-Oxalomesaconate Hydratase (LigJ) from Sphingomonas paucimobilis SYK-6

| Property | Value |

| Molecular Mass (Da) | 38,008 |

| Native Form | Homodimer (69.5 kDa) |

| Isoelectric Point (pI) | 4.9 |

| Optimal Temperature | 30°C |

| Kₘ for OMA (µM) | 138 |

| Vₘₐₓ (U/mg) | 440 |

This data is from experimental characterization of the enzyme. nih.govnih.gov

Exploration of Chemical Structure Space in Metabolic Contexts

This compound is an important intermediate in the protocatechuate 4,5-cleavage pathway, a key catabolic route for the degradation of various aromatic compounds in bacteria. nih.govnih.govresearchgate.net This pathway funnels diverse aromatic molecules into central metabolism, ultimately producing pyruvate (B1213749) and oxaloacetate. nih.govnih.gov

Computational biology and bioinformatics tools are essential for exploring the chemical structure space of metabolic pathways. By integrating genomic, transcriptomic, and metabolomic data, it is possible to reconstruct and model metabolic networks. In this context, this compound is a node in a complex network of reactions. Computational pathway analysis can help to understand the flux of metabolites through this pathway and how it is regulated. Furthermore, by comparing the structures of different intermediates and the enzymes that act on them, it is possible to gain insights into the evolution of metabolic pathways and the principles of enzyme specificity.

Structural Biology of Enzymes Interacting with 1e 4 Oxobut 1 Ene 1,2,4 Tricarboxylate

X-ray Crystallography of Enzyme-Ligand Complexes (e.g., LigI with substrates/products)

X-ray crystallography has been instrumental in elucidating the three-dimensional architecture of enzymes that interact with (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate. High-resolution crystal structures of LigI from Sphingomonas paucimobilis SYK-6, both in its wild-type form and as a D248A mutant, have been determined to a resolution of 1.9 Å. These structures provide a detailed snapshot of the enzyme's active site and the specific interactions that facilitate the binding of its product, OMA.

The crystal structure reveals that the active site of LigI is meticulously organized to accommodate the carboxylate groups of the ligand. Specifically, the C8 and C11 carboxylate groups of the product are anchored within the active site through strong ion pair interactions with the guanidinium groups of two key arginine residues, Arg-130 and Arg-124, respectively. This precise positioning is crucial for stabilizing the ligand in the correct orientation for the catalytic reaction to proceed or for its subsequent release.

Furthermore, the structures illuminate the catalytic machinery responsible for the hydrolysis of the substrate, PDC. A triad of histidine residues (His-31, His-33, and His-180) activates the carbonyl group of the lactone substrate through electrostatic interactions. A critical aspartate residue, Asp-248, is positioned to act as a general base, activating a hydrolytic water molecule by accepting a proton. This activated water molecule then performs a nucleophilic attack on the carbonyl carbon of the substrate, leading to the opening of the pyrone ring and the formation of OMA.

| Enzyme Form | Resolution (Å) | Key Interacting Residues | Role in Catalysis/Binding | Reference |

|---|---|---|---|---|

| Wild-type LigI | 1.9 | Arg-124, Arg-130 | Coordinate carboxylate groups of the product via ion pair interactions. | nih.govuni-duesseldorf.de |

| Wild-type LigI | 1.9 | His-31, His-33, His-180 | Activate the carbonyl group of the substrate through electrostatic interactions. | nih.govuni-duesseldorf.de |

| Wild-type LigI | 1.9 | Asp-248 | Activates the hydrolytic water molecule by acting as a general base. | nih.govuni-duesseldorf.de |

| D248A Mutant LigI | 1.9 | - | Used to confirm the catalytic role of Asp-248. | nih.govuni-duesseldorf.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enzyme Conformational Dynamics

While X-ray crystallography provides high-resolution static pictures of enzyme-ligand complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics and flexibility of these systems in solution. ucl.ac.ukucl.ac.uk NMR methods, such as relaxation dispersion, can characterize transient, low-populated "excited states" that are often crucial for biological function but invisible to crystallographic approaches. ucl.ac.ukutoronto.ca These techniques provide information on the kinetics (rates of conformational exchange) and thermodynamics (populations of different states) of enzyme dynamics on microsecond to millisecond timescales, which are highly relevant for catalytic events. nih.govnih.gov

In the study of LigI, ¹³C NMR analysis was crucial in confirming the site of nucleophilic attack by the activated water molecule during the hydrolysis of PDC. nih.govuni-duesseldorf.de This was achieved by conducting the enzymatic reaction in ¹⁸O-labeled water and observing the incorporation of the isotope into the product.

Although specific relaxation dispersion studies on the conformational dynamics of LigI upon binding this compound have not been extensively reported, the principles of NMR spectroscopy suggest how such studies would yield profound insights. By monitoring changes in the chemical shifts and relaxation properties of specific nuclei upon ligand binding, researchers can map the allosteric communication networks within the enzyme and understand how substrate binding may induce conformational changes in distal parts of the protein to facilitate catalysis. nih.govnih.gov For enzymes in the amidohydrolase superfamily, to which LigI belongs, access to the active site often requires conformational changes, suggesting that dynamics are integral to their function.

Structure-Function Relationships Derived from Enzymatic Studies

The integration of structural data with kinetic and biochemical analyses has established clear structure-function relationships for enzymes interacting with this compound. For LigI, its function is intrinsically linked to the specific architecture of its active site.

A significant finding is that LigI, despite being a member of the amidohydrolase superfamily, does not require a divalent metal ion for its catalytic activity. nih.govuni-duesseldorf.de This is a departure from the typical mechanism for this superfamily, where a mononuclear or binuclear metal center is usually required to activate the hydrolytic water molecule. nih.gov In LigI, this role is fulfilled by the Asp-248 residue.

The function of another key enzyme, 4-oxalomesaconate hydratase (LigJ), which acts on this compound, has also been characterized. LigJ catalyzes the hydration of OMA to 4-carboxy-4-hydroxy-2-oxoadipate. The K_m for OMA was determined to be 138 µM, and its activity is inhibited by thiol reagents, suggesting the presence of a critical cysteine residue in its catalytic site.

| Residue/Feature | Structural Role | Functional Implication | Reference |

|---|---|---|---|

| Arg-124 / Arg-130 | Form ion pairs with product carboxylate groups. | Product binding and orientation. | nih.govuni-duesseldorf.de |

| His-31 / His-33 / His-180 | Positioned near the substrate's carbonyl group. | Electrostatic activation of the scissile bond. | nih.govuni-duesseldorf.de |

| Asp-248 | Located near the site of water attack. | Acts as a general base to activate the nucleophilic water molecule. | nih.govuni-duesseldorf.de |

| Metal-binding site | Absent in the active site. | Catalysis is metal-independent, which is unique for the amidohydrolase superfamily. | nih.govuni-duesseldorf.de |

Protein Engineering and Mutagenesis to Probe Catalytic Residues and Binding Sites

Protein engineering, particularly through site-directed mutagenesis, is a powerful tool to test hypotheses derived from structural and functional studies. By systematically replacing specific amino acid residues within the active site, researchers can directly probe their contributions to substrate binding and catalysis.

| Enzyme Mutant | Mutation | Purpose of Study | Key Finding | Reference |

|---|---|---|---|---|

| LigI D248A | Aspartic acid at position 248 replaced by Alanine. | To investigate the role of the Asp-248 side chain in catalysis. | Confirmed that Asp-248 is essential for activating the hydrolytic water molecule. The mutant is catalytically inactive but structurally sound. | nih.govuni-duesseldorf.de |

| LigI D248N | Aspartic acid at position 248 replaced by Asparagine. | To probe the effect of altering the chemical properties of the residue at position 248. | Provides further insight into the requirement of a carboxylate group for efficient proton transfer. | uni-duesseldorf.de |

Future Research Directions and Unexplored Aspects of 1e 4 Oxobut 1 Ene 1,2,4 Tricarboxylate Biology

Discovery of Novel Enzymes and Pathways Involving the Compound

Future research should prioritize the identification and characterization of novel enzymes that interact with (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate. While 4-oxalomesaconate hydratase (LigJ) in Sphingomonas paucimobilis SYK-6 is known to catalyze its conversion to 4-carboxy-4-hydroxy-2-oxoadipate, it is plausible that other microorganisms employ different enzymatic strategies for its metabolism nih.govnih.gov. The exploration of diverse microbial environments, particularly those rich in aromatic compounds, could lead to the discovery of new hydratases, isomerases, or decarboxylases involved in its transformation.

Furthermore, investigating the possibility of alternative metabolic fates for this compound is crucial. Research could focus on whether this compound can be channeled into other metabolic pathways beyond the established protocatechuate 4,5-cleavage pathway. For instance, understanding if it can be converted into intermediates of the tricarboxylic acid (TCA) cycle through novel enzymatic reactions would provide a more comprehensive picture of its metabolic significance.

| Enzyme Class | Potential Function | Organism of Interest |

| Hydratase | Catalyzes the addition of water to the double bond | Bacteria from lignin-rich environments |

| Isomerase | Converts this compound to a stereoisomer | Fungi known for aromatic compound degradation |

| Decarboxylase | Removes a carboxyl group | Anaerobic bacteria from gut microbiomes |

| Reductase | Reduces the oxo group | Yeast species |

Regulatory Mechanisms Governing its Biosynthesis and Degradation

A significant gap in our knowledge is the regulatory network that governs the biosynthesis and degradation of this compound. Future studies should aim to elucidate the transcriptional and post-transcriptional control of the genes encoding the enzymes involved in its metabolism. In bacteria, the degradation of aromatic compounds is often regulated by operons that are induced by specific substrates nih.gov. Identifying the specific inducers and repressors of the genes involved in the this compound metabolic route is a key research objective.

Investigating the role of global regulatory mechanisms in response to cellular energy status and carbon availability will also be critical. Understanding how the metabolism of this compound is coordinated with central carbon metabolism will provide insights into the metabolic flexibility of organisms that utilize it.

Role in Other Microbial or Eukaryotic Organisms Beyond Known Degradation Pathways

The known role of this compound is primarily within the bacterial degradation of plant-derived aromatic compounds. A compelling area for future research is to investigate its presence and potential functions in other domains of life. It is conceivable that this compound plays a role in the metabolism of fungi that are also involved in lignin (B12514952) degradation. Furthermore, exploring its potential existence and function in eukaryotic organisms, including plants and even animals, could open up entirely new fields of study. This could involve screening for its presence in various tissues and fluids under different physiological conditions.

Advanced Methodological Development for In Vivo Tracking and Quantification

To fully understand the dynamics of this compound metabolism, the development of sensitive and specific methods for its in vivo tracking and quantification is paramount. Current analytical techniques used for similar molecules, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), could be adapted and optimized for this specific compound nih.govnih.govresearchgate.net.

The use of stable isotope tracers, such as 13C-labeled precursors, would be invaluable for tracing the metabolic fate of this compound within a cell or organism nih.govnih.gov. This would allow researchers to accurately measure its flux through different metabolic pathways and determine its contribution to various cellular processes. The development of fluorescent probes that can specifically bind to this compound could also enable real-time imaging of its subcellular localization and concentration changes.

| Method | Application | Potential Advantages |

| LC-MS/MS | Quantification in biological samples | High sensitivity and specificity |

| Stable Isotope Tracing | Metabolic flux analysis | Provides dynamic information on metabolic pathways |

| Fluorescent Probes | In vivo imaging | Real-time visualization of subcellular localization |

| NMR Spectroscopy | Structural elucidation and quantification | Provides detailed structural information |

Systems Biology Approaches to Integrate this compound within Global Metabolic Networks

A systems biology approach will be instrumental in understanding the broader physiological role of this compound. The development of genome-scale metabolic models (GEMs) for organisms that metabolize this compound will allow for the integration of genomic, transcriptomic, proteomic, and metabolomic data embopress.orgtees.ac.uknih.gov. By incorporating the known enzymatic reactions involving this compound into these models, researchers can simulate its impact on the entire metabolic network under various conditions.

These models can be used to predict essential genes for its metabolism, identify potential metabolic bottlenecks, and formulate hypotheses about its interactions with other metabolic pathways. Ultimately, a systems-level understanding will be crucial for harnessing the metabolic potential of organisms that utilize this compound for biotechnological applications, such as bioremediation and the production of value-added chemicals from renewable resources. The study of aromatic compound degradation through a systems biology lens has already proven insightful for organisms like Pseudomonas researchgate.netmdpi.com.

Q & A

Q. What statistical approaches validate metabolic flux analysis (MFA) data involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.